molecular formula C13H12N2OS B2600407 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one CAS No. 2415603-79-9

1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2600407
CAS No.: 2415603-79-9
M. Wt: 244.31
InChI Key: QYXGBFFXKHQMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by a phenyl group attached to the first carbon, a prop-2-en-1-ylsulfanyl group attached to the third carbon, and a dihydropyrazinone core

Preparation Methods

The synthesis of 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenyl halides and a suitable base to facilitate nucleophilic substitution.

    Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the pyrazinone core to a more reduced state.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or prop-2-en-1-ylsulfanyl groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.

Comparison with Similar Compounds

1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenyl-3-prop-2-enylsulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-2-10-17-12-13(16)15(9-8-14-12)11-6-4-3-5-7-11/h2-9H,1,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXGBFFXKHQMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=CN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.